

Application Notes and Protocols for Azide-PEG12-Tos Reactions

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Compound of Interest

Compound Name: Azide-PEG12-Tos

Cat. No.: B8104382

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Introduction

Azide-PEG12-Tos is a heterobifunctional linker that offers significant versatility in bioconjugation, drug delivery, and the development of complex biomolecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This reagent features two distinct reactive moieties: an azide group, which is amenable to highly selective "click chemistry" reactions, and a tosyl group, an excellent leaving group for nucleophilic substitution reactions. The polyethylene glycol (PEG) spacer, consisting of 12 ethylene glycol units, imparts hydrophilicity to the linker and the resulting conjugates, which can enhance solubility, reduce aggregation, and improve pharmacokinetic properties.[1][2][3]

This document provides detailed experimental protocols for the two primary reaction pathways of **Azide-PEG12-Tos**: nucleophilic substitution at the tosyl group and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) at the azide terminus.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the key reactions of **Azide-PEG12-Tos**. These values are intended as a starting point, and optimization may be necessary for specific substrates and applications.

Table 1: Nucleophilic Substitution Reactions with **Azide-PEG12-Tos**

Nucleophile	Reagents & Solvents	Temperature (°C)	Time (h)	Typical Yield (%)	Purification Method
Primary Amine	Amine (1.5-2 eq.), DIPEA, DMF	25 - 60	12 - 24	80 - 95	Reverse-Phase HPLC
Thiol	Thiol (1.2 eq.), K ₂ CO ₃ , DMF	25	2 - 6	>90	Reverse-Phase HPLC
Alcohol	Alcohol, NaH, THF	25 - 65	12 - 48	70 - 90	Silica Gel Chromatography

Table 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with **Azide-PEG12-Tos**

Alkyne Substrate	Catalyst /Ligand	Reducing Agent	Solvents	Temperature (°C)	Time (h)	Typical Yield (%)	Purification Method
Terminal Alkyne	CuSO ₄ (0.1 eq.), THPTA (0.5 eq.)	Sodium Ascorbate (5 eq.)	aq. Buffer/DMSO	25	1 - 4	>95	Size-Exclusion Chromatography or Reverse-Phase HPLC

Experimental Protocols

Protocol 1: Nucleophilic Substitution of the Tosyl Group with a Primary Amine

This protocol describes the reaction of **Azide-PEG12-Tos** with a primary amine to form a secondary amine linkage.

Materials:

- **Azide-PEG12-Tos**
- Primary amine-containing molecule
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous N,N-Dimethylformamide (DMF)
- Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
- Lyophilizer

Procedure:

- Dissolve **Azide-PEG12-Tos** (1 equivalent) in anhydrous DMF.
- Add the primary amine-containing molecule (1.5-2 equivalents) to the solution.
- Add DIPEA (3 equivalents) to the reaction mixture to act as a base.
- Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 60°C) to accelerate the reaction rate if necessary.
- Monitor the reaction progress by LC-MS.
- Upon completion, dilute the reaction mixture with an appropriate solvent (e.g., water/acetonitrile mixture) and purify the product by RP-HPLC.
- Combine the fractions containing the pure product and lyophilize to obtain the final Azide-PEG12-Amine conjugate as a solid.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click" reaction between the azide group of an Azide-PEG12-conjugate and a terminal alkyne-containing molecule.

Materials:

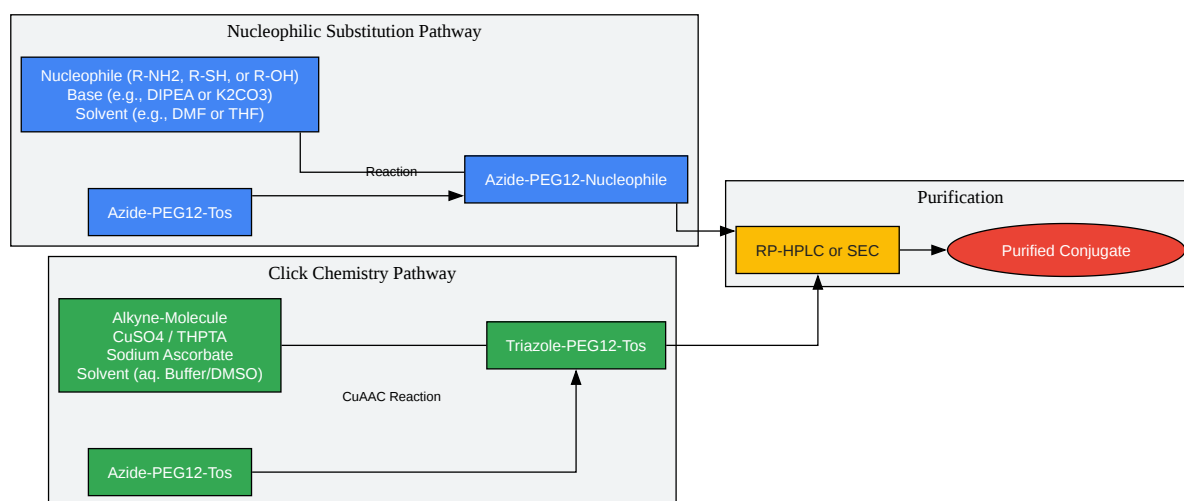
- Azide-PEG12-functionalized molecule
- Alkyne-containing molecule
- Copper(II) sulfate (CuSO_4)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
- Sodium Ascorbate
- Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
- Dimethyl sulfoxide (DMSO)
- Size-Exclusion Chromatography (SEC) or RP-HPLC system

Procedure:

- Prepare the following stock solutions:
 - Azide-PEG12-functionalized molecule in a suitable solvent (e.g., DMSO or aqueous buffer).
 - Alkyne-containing molecule in a compatible solvent.
 - 100 mM CuSO_4 in water.
 - 500 mM THPTA in water.
 - 1 M Sodium Ascorbate in water (prepare fresh).
- In a reaction vessel, add the Azide-PEG12-functionalized molecule (1 equivalent).
- Add the alkyne-containing molecule (1.5-3 equivalents).
- Add the aqueous buffer to the reaction mixture. If the reactants are not fully soluble, a co-solvent like DMSO can be used (up to 50% v/v).

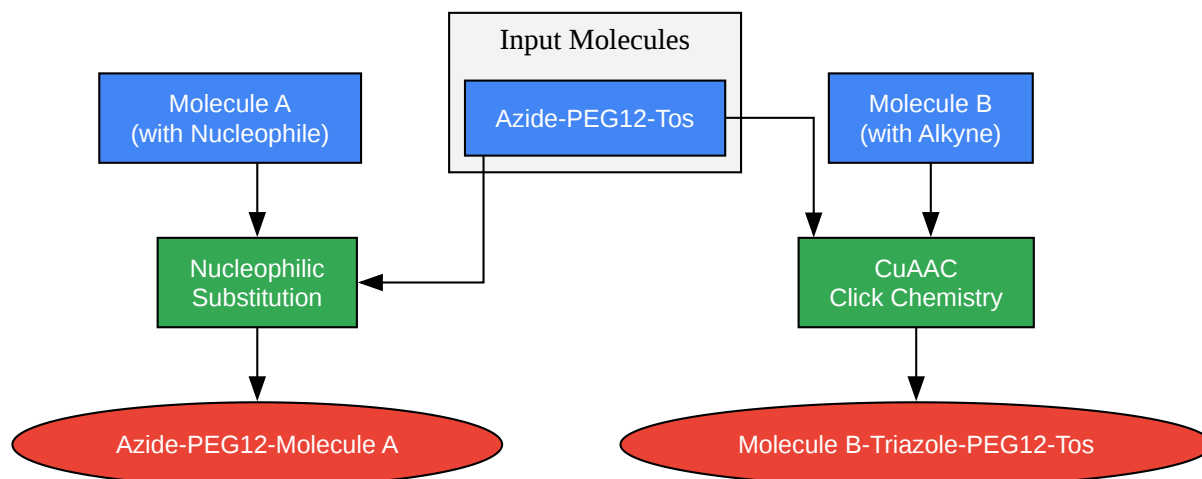
- In a separate tube, premix the CuSO₄ and THPTA solutions.
- Add the CuSO₄/THPTA mixture to the main reaction vessel to a final concentration of 1-5 mM copper.
- Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 10-50 mM.
- Gently mix and allow the reaction to proceed at room temperature for 1-4 hours.
- Monitor the reaction progress by LC-MS.
- Upon completion, the product can be purified by SEC to remove unreacted small molecules or by RP-HPLC for higher purity.

Mandatory Visualizations



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General workflow for **Azide-PEG12-Tos** reactions.



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Logical relationship of **Azide-PEG12-Tos** reactions.

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